molecular formula C4H8O B046151 Cyclobutanol CAS No. 2919-23-5

Cyclobutanol

Cat. No.: B046151
CAS No.: 2919-23-5
M. Wt: 72.11 g/mol
InChI Key: KTHXBEHDVMTNOH-UHFFFAOYSA-N
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Description

Cyclobutanol is an intriguing chemical compound characterized by a four-membered carbon ring (cyclobutane) with a single hydroxyl (-OH) group attached. This structure imparts unique properties to this compound, making it a subject of interest in various fields of chemistry and industry. The molecular formula of this compound is C₄H₈O, and it is known for its significant steric strain due to the four-membered ring structure .

Scientific Research Applications

Cyclobutanol’s unique structural properties have prompted interest in its potential for various applications:

Safety and Hazards

Cyclobutanol is a highly flammable liquid and vapor . It is advised to keep away from heat, sparks, open flames, and hot surfaces . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . When inhaled or ingested, this compound may cause irritation and other health problems .

Relevant Papers

  • "Thermal and dielectric studies on orientationally disordered crystal: this compound" .
  • "Recent advances in the total synthesis of cyclobutane-containing natural products" .
  • "Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization" .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanol is typically synthesized through the reduction of cyclobutanone, its ketone counterpart. Several methods are employed for this reduction:

Industrial Production Methods: Industrial production of this compound often relies on catalytic hydrogenation due to its efficiency and sustainability. This method not only provides high yields but also minimizes environmental impact compared to traditional reduction methods .

Chemical Reactions Analysis

Cyclobutanol undergoes various chemical reactions, primarily due to its strained ring structure and the presence of the hydroxyl group:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Zinc amalgam, hydrazine, strong bases.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Cyclobutanone.

    Reduction: this compound.

    Substitution: Cyclobutyl chloride.

Comparison with Similar Compounds

  • Cyclopropanol
  • Cyclopentanol
  • Cyclohexanol

Cyclobutanol stands out due to its unique combination of properties, making it a compound of significant interest in both academic research and industrial applications.

Properties

IUPAC Name

cyclobutanol
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InChI

InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KTHXBEHDVMTNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)O
Source PubChem
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Molecular Formula

C4H8O
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DSSTOX Substance ID

DTXSID5062712
Record name Cyclobutanol
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Molecular Weight

72.11 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Cyclobutanol
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CAS No.

2919-23-5
Record name Cyclobutanol
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Record name Cyclobutanol
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Synthesis routes and methods

Procedure details

The processes so far described for the oxidation of cyclobutanol to cyclobutanone use customary oxidizing agents in organic synthesis. A comparison of the existing oxidation methods is given in DE 199 10 464. In general, these are oxidations carried out in homogeneous systems from which the desired cyclobutanone first has to be isolated by extraction or the like. These processes generally lead to large amounts of waste and also to high burdens of toxic reagents, for example when using CrO3/oxalic acid according to Org. Synth. 1981, 60, 20–25. In this process, the direct oxidation of the solution of cyclobutanol in aqueous hydrochloric acid obtained from the isomerization of cyclopropylmethanol is described. For the conversion of 49.5 g of cyclopropylmethanol (results in 14–16 g of cyclobutanone, yield 31–35%), approximately 1.2 l of strongly acidic, chromium-containing wastewater is formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cyclobutanol?

A1: this compound has a molecular formula of C4H8O and a molecular weight of 72.11 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Raman and infrared spectroscopy are valuable tools to identify this compound and analyze its vibrational modes. [, ] Differential Scanning Calorimetry (DSC) provides information about phase transitions and thermal events occurring in the substance. []

Q3: What is the predominant conformation of liquid this compound at ambient conditions?

A3: At room temperature, liquid this compound mainly exists as the equatorial-trans (Eq-t) conformer. A smaller proportion of equatorial-gauche (Eq-g) conformers also exists. []

Q4: Does this compound readily solidify upon cooling?

A4: this compound exhibits a supercooled liquid state, remaining liquid even below its freezing point. Upon cooling to 138 K, it transitions into a glassy state. []

Q5: What phase transition occurs during the heating of this compound around 180 K?

A5: Upon heating to approximately 180 K, this compound undergoes a transition from the glassy state to a crystalline phase, accompanied by a noticeable change in its Raman spectra. []

Q6: What is a notable reaction of cyclobutanols in organic synthesis?

A6: Cyclobutanols are recognized as valuable precursors for synthesizing γ-substituted ketones, a transformation frequently achieved through radical-mediated ring-opening functionalization. []

Q7: Can you elaborate on the radical-mediated ring-opening functionalization of cyclobutanols?

A7: This approach involves generating a radical at the this compound's hydroxyl-bearing carbon, followed by ring-opening to yield a γ-substituted ketone. This strategy facilitates the incorporation of halogens like fluorine, chlorine, bromine, or the azide group. []

Q8: How can cyclobutanols be utilized to access heteroaromatic-fused 4-tetralones?

A8: A transition-metal-free method employs N-bromosuccinimide (NBS) to mediate the ring expansion of cyclobutanols, yielding heteroaromatic-fused 4-tetralones. The reaction's outcome is influenced by the substituents on the aromatic ring and the this compound moiety. []

Q9: Can you provide an example of a stereoselective reaction involving cyclobutanols?

A9: The samarium(II) iodide-mediated cyclization of γ,δ-unsaturated aldehydes offers a stereoselective route to functionalized cyclobutanols. This reaction exhibits excellent diastereoselectivity when the olefin adopts an E-geometry, yielding cis-cis'-cyclobutanol products. []

Q10: How can this compound be employed in the synthesis of enantiopure α-chlorocyclobutanones?

A10: Enantiopure α-chlorocyclobutanones, valuable building blocks for serine protease inhibitors, can be synthesized from bicyclic α-chlorocyclobutanones. These bicyclic precursors are easily accessible from Seebach's oxazolines and can be selectively reduced to the corresponding cyclobutanols. []

Q11: What are some applications of this compound in the synthesis of natural products?

A11: The iridium-catalyzed enantioselective fragmentation of cyclobutanols offers a novel route to α-tocopherol (vitamin E) synthesis. This method effectively desymmetrizes a prochiral spiro[chromane-2,3'-cyclobutanol] unit, achieving high enantioselectivity. []

Q12: How does the photochemistry of cyclobutanols contribute to their synthetic utility?

A12: Photoexcitation of cyclobutanols can trigger the cleavage of the cyclobutane ring, generating reactive intermediates like 1,4-biradicals. These intermediates can then engage in various transformations, including disproportionation, cyclization, and rearrangements, expanding the synthetic utility of cyclobutanols. [, , ]

Q13: Can you explain the role of manganese(III) acetate in this compound chemistry?

A13: Manganese(III) acetate acts as an oxidant, enabling the oxidative fragmentation-cyclization of unsaturated cyclobutanols. The reaction proceeds through the generation of tertiary radicals, which can undergo both 6-endo and 5-exo cyclizations to form various cyclic ketones. []

Q14: How can nickel catalysis be utilized in conjunction with cyclobutanols?

A14: Nickel catalysts enable the cine-arylation of tert-cyclobutanols with indoles, leading to β-aryl ketones. This reaction exhibits unusual site-selectivity, occurring at the C3 position of tert-cyclobutanols, and offers high atom economy and broad substrate scope. []

Q15: What is the significance of palladium catalysis in this compound transformations?

A15: Palladium catalysts are instrumental in various this compound transformations, including ring expansion reactions, cross-couplings, and carbopalladation reactions. These reactions often involve the activation of C-C bonds, enabling the construction of complex molecular architectures. [, , , ]

Q16: What unique reactivity is observed in the palladium-catalyzed reactions of 1-(1-alkynyl)cyclobutanols?

A16: These reactions follow a distinctive pathway involving oxidative addition, regioselective carbopalladation, ring expansion to form a palladacycle, and finally, reductive elimination to yield 2-alkylidenecyclopentanones with high stereoisomeric purity. [, ]

Q17: How has Density Functional Theory (DFT) contributed to our understanding of this compound reactions?

A17: DFT calculations are crucial in elucidating the mechanisms of various this compound transformations, including rhodium-catalyzed ring expansions and C-H bond aminations. These calculations offer insights into reaction pathways, transition states, and the origin of chemoselectivity observed in these reactions. []

Q18: What insights can be gained from studying the thermal decomposition of this compound?

A18: Studying the thermal decomposition of this compound at high temperatures using shock wave techniques and theoretical calculations provides information about its decomposition pathways and the formation of intermediates like vinyl alcohol. This knowledge contributes to our understanding of this compound's stability and potential applications in high-temperature processes. []

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